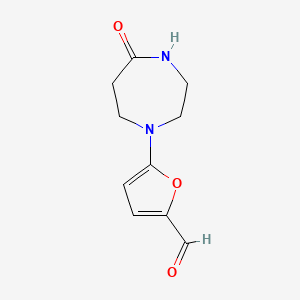
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the thiophene ring, along with a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol typically involves the bromination of 2,5-dimethylthiophene followed by a formylation reaction to introduce the methanol group. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The formylation can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination or thiourea for thiolation.
Major Products
Oxidation: (4-Bromo-2,5-dimethylthiophen-3-yl)carboxylic acid.
Reduction: 2,5-Dimethylthiophen-3-ylmethanol.
Substitution: (4-Amino-2,5-dimethylthiophen-3-yl)methanol or (4-Mercapto-2,5-dimethylthiophen-3-yl)methanol.
Aplicaciones Científicas De Investigación
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2,5-dimethylthiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate cellular processes through its interactions with specific proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-2,5-dimethylthiophen-3-yl)methanamine hydrochloride: Similar structure but with an amine group instead of a methanol group.
(2-Bromo-4,5-dimethoxyphenyl)methanol: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness
(4-Bromo-2,5-dimethylthiophen-3-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, two methyl groups, and a methanol group makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C7H9BrOS |
|---|---|
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
(4-bromo-2,5-dimethylthiophen-3-yl)methanol |
InChI |
InChI=1S/C7H9BrOS/c1-4-6(3-9)7(8)5(2)10-4/h9H,3H2,1-2H3 |
Clave InChI |
YMWRAIGPNCCCNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(S1)C)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13173482.png)
![2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine](/img/structure/B13173487.png)
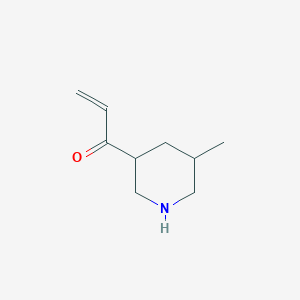
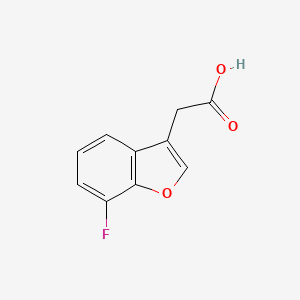

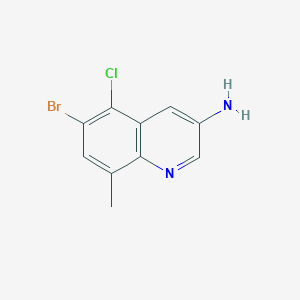
![2-[2-(Bromomethyl)butyl]thiophene](/img/structure/B13173517.png)
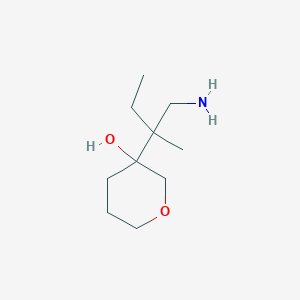


amine](/img/structure/B13173528.png)

